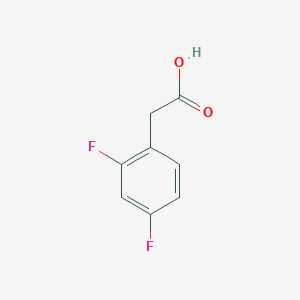

2,4-Difluorophenylacetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKZIGHNRLZBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230975 | |

| Record name | 2,4-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81228-09-3 | |

| Record name | 2,4-Difluorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081228093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Difluorophenylacetic Acid and Its Precursors

Classical and Modern Synthetic Routes to 2,4-Difluorophenylacetic Acid

The preparation of this compound can be achieved through several established and innovative pathways, each with distinct advantages and applications.

A notable synthetic route involves an initial Friedel-Crafts alkylation reaction followed by oxidation. One such pathway begins with m-difluorobenzene as the starting material, which undergoes a Friedel-Crafts alkylation with ethylene (B1197577) oxide in the presence of a Lewis acid catalyst, such as Aluminum chloride (AlCl₃). google.commasterorganicchemistry.comfluorine1.ru This step yields the intermediate 2,4-difluorophenethyl alcohol. google.com Subsequently, this alcohol is oxidized to produce the final product, this compound. google.com Oxidants like ozone (O₃) can be employed for this transformation. google.com This method provides a direct way to construct the phenylacetic acid framework from a simple difluorinated benzene (B151609) ring.

Table 1: Friedel-Crafts Alkylation and Oxidation Route

| Step | Reactants | Catalyst/Reagent | Product |

|---|---|---|---|

| 1. Friedel-Crafts Alkylation | m-Difluorobenzene, Ethylene Oxide | Lewis Acid (e.g., AlCl₃) | 2,4-Difluorophenethyl alcohol |

Carbonylation reactions offer an alternative approach, typically starting from halogenated precursors. This strategy involves the introduction of a carbonyl group into a molecule, which can then be converted to the desired carboxylic acid. For instance, the carbonylation of halogenated benzyl (B1604629) halides derived from halogenated toluenes is a recognized method for producing phenylacetic acids. This pathway is significant for creating the acetic acid moiety directly on the difluorophenyl ring structure.

Esterification of this compound is a critical step for generating versatile intermediates used in further synthetic applications. researchgate.net The acid is converted to its corresponding ester, such as methyl 2-(2,4-difluorophenyl) acetate (B1210297) or ethyl 2-(2,4-difluorophenyl) acetate, often using reagents like thionyl chloride in methanol (B129727) or ethanol. otago.ac.nzacs.org These esters, like ethyl 2-(2,4-difluorophenyl) acetate, have been synthesized and characterized using techniques such as ¹H NMR and X-ray diffraction. researchgate.net The ester intermediates are valuable because the α-proton (the hydrogen on the carbon adjacent to the carbonyl group) becomes sufficiently acidic for deprotonation. otago.ac.nzacs.org The resulting anion can then react with various electrophiles, enabling the construction of more complex molecules, such as antifungal azole inhibitors. otago.ac.nzacs.org

For example, a five-step synthesis to a key triazole carboxylic intermediate begins with the conversion of this compound to its methyl ester. otago.ac.nzacs.org This allows for deprotonation and subsequent reaction with paraformaldehyde to introduce a hydroxyl group, which is then converted to a mesylate and displaced by a triazole anion. otago.ac.nzacs.org

The development of stereoselective methods is crucial for producing specific enantiomers or diastereomers of pharmaceutically active compounds derived from this compound. One approach involves using the acid to create chiral N-acyl-1,3-thiazolidine-2-thiones. ub.edu These chiral auxiliaries can then be used in nickel(II)-catalyzed reactions to achieve the stereoselective formation of new carbon-carbon bonds. ub.edu

Another strategy is the Staudinger cycloaddition, which has been employed for the cis-diastereoselective synthesis of spirooxindolo-β-lactams. acs.org In this reaction, a ketene (B1206846) is generated in situ from this compound in the presence of reagents like 4-toluenesulfonyl chloride and diisopropylethylamine, which then reacts with an imine to form the β-lactam ring with high stereocontrol. acs.org Furthermore, radical cascade cyclization reactions using α,α-difluorophenylacetic acid (a related but distinct compound) as a substrate have been developed to produce difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones under mild, metal-free conditions. nih.govresearchgate.net

Development of Green Chemistry Approaches for this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound and its derivatives. mdpi.com A key focus is the use of environmentally benign solvents. Research has shown that supercritical carbon dioxide (scCO₂) can be a superior solvent for the selective hydrogenation of fluorinated arenes, including difluorophenylacetate. d-nb.info When compared to traditional organic solvents like n-heptane, the use of scCO₂ with a rhodium-based catalyst significantly favors the desired hydrogenation over the competing hydrodefluorination reaction. d-nb.info This approach is particularly effective for substrates with multiple fluorine substituents and enhances the sustainability of the process. d-nb.info

Other green strategies include developing routes that are low-cost, use readily available starting materials, and are easy to industrialize, thereby reducing waste and potential environmental impact. google.com The use of water as a co-solvent in the final steps of producing related pharmaceutical intermediates has also been shown to achieve excellent yields without the need for extraction with organic solvents. mdpi.com

Table 2: Solvent Effect on Hydrogenation of a Difluorophenylacetate

| Solvent | Reaction | Selectivity | Environmental Consideration |

|---|---|---|---|

| n-Heptane | Hydrogenation | Lower selectivity (more hydrodefluorination) | Traditional organic solvent |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Difluorophenylacetic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the functional groups and molecular vibrations of 2,4-Difluorophenylacetic acid. The vibrational modes of the molecule are sensitive to its structure, including the phenyl ring, the carboxylic acid group, and the carbon-fluorine bonds.

Key expected vibrational frequencies for this compound would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the region of 3300-2500 cm⁻¹.

C=O stretching of the carbonyl group, which is expected to be a strong, sharp band around 1700 cm⁻¹.

C-F stretching vibrations, which are typically strong and found in the 1300-1000 cm⁻¹ region. The presence of two fluorine atoms would likely result in multiple bands in this region.

C-H stretching of the aromatic ring and the methylene (B1212753) group, observed around 3100-3000 cm⁻¹ and 2900 cm⁻¹, respectively.

C=C stretching vibrations within the aromatic ring, typically found in the 1600-1450 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations of the aromatic ring, which provide information about the substitution pattern.

FT-Raman spectroscopy provides complementary information to FT-IR. While C=O stretching is typically weak in Raman spectra, the aromatic C=C and C-F stretching vibrations are often strong, aiding in a more complete vibrational assignment. Computational studies on related molecules, such as (2,4,5-Trichlorophenoxy) Acetic acid, have been used to support the assignment of experimental vibrational spectra, a technique that would also be applicable to this compound.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carbonyl | C=O stretch | ~1700 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aryl Fluoride | C-F stretch | 1300-1000 |

| Methylene | C-H stretch | ~2900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. ¹H, ¹³C, and ¹⁹F NMR each provide specific information about the chemical environment of the respective nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 2,4-substitution pattern. The protons on the aromatic ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegative fluorine substituents and the carboxylic acid group. The carbonyl carbon of the acetic acid moiety will appear at a characteristic downfield shift. For this compound, the ¹³C NMR spectrum in DMSO-d₆ has been reported chemicalbook.com. The carbon atoms directly bonded to fluorine will show characteristic splitting due to ¹J(C,F) coupling, while carbons further away will exhibit smaller, long-range couplings (²J(C,F), ³J(C,F)) iastate.edu.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The ¹⁹F NMR spectrum of this compound will display two distinct signals for the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts of these fluorine atoms are sensitive to their electronic environment. Furthermore, the fluorine signals will be split by coupling to each other (⁴J(F,F)) and to the aromatic protons (³J(H,F), ⁴J(H,F), and ⁵J(H,F)). In the supporting information for a study on Pd(II)-catalyzed decarboxylative meta-C–H difluoromethylation, ¹⁹F NMR data for various difluoromethylated aromatic compounds are presented, showcasing the utility of this technique in characterizing fluorinated molecules rsc.org. The chemical shifts in ¹⁹F NMR are typically referenced to an internal standard like trifluoroacetic acid or an external standard like CFCl₃ rsc.orgnih.govcolorado.edu.

Table 2: Representative NMR Data for Fluorinated Phenylacetic Acid Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| ¹H (aromatic) | 6.8 - 7.5 | ³J(H,H) ≈ 7-9, ³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 5-7 |

| ¹H (methylene) | ~3.7 | |

| ¹³C (carbonyl) | ~172 | |

| ¹³C (aromatic C-F) | 155 - 165 | ¹J(C,F) ≈ 240-250 |

| ¹⁹F | -110 to -120 | ⁴J(F,F) ≈ 15-20 |

Note: The values presented are approximate and can vary based on the solvent and specific derivative.

Mass Spectrometry Techniques (LC-MS, GC-MS, ESI-Q-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Various ionization and mass analysis techniques are employed for the characterization of this compound and its derivatives.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is well-suited for the analysis of polar and thermally labile compounds like carboxylic acids. In LC-MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻ uni.lu. The use of partially fluorinated carboxylic acids as ion-pairing reagents in LC/ESI-MS has been explored to improve chromatographic separation researchgate.net.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, volatile and thermally stable compounds are required. Carboxylic acids like this compound often require derivatization to increase their volatility and thermal stability gcms.cz. A common derivatization method is esterification. Once derivatized, GC-MS can provide excellent separation and detailed mass spectra based on electron ionization (EI), which typically yields a rich fragmentation pattern useful for structural elucidation. GC-MS has been successfully used for the determination of related compounds like fluoroacetic acid and phenoxy acid herbicides nih.gov.

ESI-Q-TOF-MS (Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry): This high-resolution mass spectrometry technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. ESI-Q-TOF-MS/MS can be used to obtain detailed structural information by inducing fragmentation of a selected precursor ion. This technique has been effectively used for the profiling of phenolic compounds and other complex mixtures nih.govmdpi.com. For this compound, ESI-Q-TOF-MS would provide the exact mass of the molecular ion, confirming its elemental formula, and tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways, such as the loss of CO₂ from the carboxyl group.

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.04086 |

| [M+Na]⁺ | 195.02280 |

| [M-H]⁻ | 171.02630 |

| [M+NH₄]⁺ | 190.06740 |

| [M+K]⁺ | 210.99674 |

Data sourced from PubChem uni.lu.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

While a crystal structure for this compound is not available in the provided search results, the crystal structure of the related compound 2,4-Dichlorophenylacetic acid has been determined nih.gov. This structure reveals a monoclinic crystal system and provides insights into the solid-state conformation and hydrogen bonding patterns that might be expected for the difluoro analogue. In the absence of experimental data for this compound, computational modeling could be used to predict its solid-state structure.

The key information obtained from X-ray diffraction analysis would include:

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Intermolecular interactions: The presence and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common electronic transitions are π → π* transitions within the benzene (B151609) ring.

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of a substituted benzene ring. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the ring. The fluorine atoms and the acetic acid group can cause shifts in the absorption bands compared to unsubstituted benzene.

A study on the UV/Visible spectrum of the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) shows absorption maxima around 230 nm and 285 nm iastate.edunist.gov. It is anticipated that this compound would exhibit a similar UV-Vis profile. The study of electronic phase transitions in substituted organic compounds further highlights the sensitivity of electronic structure to molecular modifications aps.org.

The information that can be obtained from the UV-Vis spectrum includes:

λ_max: The wavelength of maximum absorbance, which corresponds to the energy of the electronic transition.

Molar absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength. This is related to the probability of the electronic transition.

Solvatochromism: The shift in λ_max upon changing the polarity of the solvent, which can provide information about the nature of the electronic transition.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Difluorophenylacetic acid |

| (2,4,5-Trichlorophenoxy) Acetic acid |

| Trifluoroacetic acid |

| 2,4-Dichlorophenylacetic acid |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| Fluoroacetic acid |

| Phenylacetic acid |

| Benzene |

| Carbon tetrachloride |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Tetramethylsilane (TMS) |

Computational and Theoretical Investigations of 2,4 Difluorophenylacetic Acid

Quantum Chemical Calculations and Molecular Conformation Analysis

Quantum chemical calculations are fundamental tools for investigating the geometric and electronic structure of molecules. These methods allow for the determination of stable conformations, bond lengths, bond angles, and other molecular properties from first principles. For 2,4-Difluorophenylacetic acid, these calculations provide insight into the influence of the fluorine substituents and the carboxylic acid group on the molecule's three-dimensional structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. This process identifies the lowest energy conformation of the molecule by systematically adjusting its bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable arrangement of the atoms. These calculations would elucidate the orientation of the carboxylic acid group relative to the difluorinated phenyl ring and predict key structural parameters.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F (at position 2) | ~1.35 Å |

| Bond Length | C-F (at position 4) | ~1.36 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Angle | C-C-F (at position 2) | ~119° |

| Bond Angle | O=C-O (carboxyl) | ~124° |

| Dihedral Angle | C(ring)-C(ring)-C(methylene)-C(carboxyl) | ~90° |

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects. The second-order (MP2) level is a common choice for obtaining more accurate energies and molecular properties than DFT for smaller systems, albeit at a higher computational cost.

Applying MP2 calculations to this compound can provide a more refined analysis of its conformational landscape and energetics. By accounting for electron correlation, MP2 can more accurately predict subtle intramolecular interactions, such as those involving the fluorine atoms and the carboxylic acid group, which may influence the molecule's preferred conformation. Comparing the results of MP2 and DFT calculations helps to validate the computational models and provides a deeper understanding of the molecule's electronic structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. This type of analysis is crucial in drug discovery for identifying potential drug candidates.

Following docking, molecular dynamics (MD) simulations can be performed on the predicted ligand-protein complex. MD simulations model the atomic-level movements of the system over time, providing insights into the stability of the binding pose and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser221 |

| Hydrogen Bonds | Carboxyl group with Arg120; Fluorine with Ser221 |

| Hydrophobic Interactions | Phenyl ring with Tyr355 |

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The electronegative fluorine atoms and the electron-withdrawing carboxylic acid group in this compound are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylacetic acid.

| Property | Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Capacity to donate electrons |

| LUMO Energy | -1.2 eV | Capacity to accept electrons |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | High chemical stability |

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. acdlabs.com Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate NMR chemical shifts (δ) with considerable accuracy. frontiersin.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. These predicted chemical shifts can then be compared to experimental data. For instance, experimental ¹³C NMR data for this compound has been reported, providing a benchmark for theoretical calculations. chemicalbook.com The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. nih.gov

| Carbon Atom | Experimental δ (ppm) chemicalbook.com | Predicted δ (ppm) |

|---|---|---|

| C=O (Carboxyl) | 171.7 | 172.5 |

| CH₂ (Methylene) | 34.9 | 35.2 |

| C1 (Aromatic, attached to CH₂) | 119.9 | 120.1 |

| C2 (Aromatic, attached to F) | 162.4 | 163.0 |

| C3 (Aromatic) | 111.8 | 112.0 |

| C4 (Aromatic, attached to F) | 160.0 | 160.5 |

| C5 (Aromatic) | 132.5 | 132.8 |

| C6 (Aromatic) | 104.4 | 104.7 |

Biological and Pharmacological Research on 2,4 Difluorophenylacetic Acid

Enzyme Inhibition and Receptor Binding Studies

2,4-Difluorophenylacetic acid serves as a valuable building block in the synthesis of molecules designed for specific biological interactions, such as enzyme inhibitors or receptor agonists innospk.com. The inclusion of fluorine atoms in pharmaceutical compounds is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity innospk.com. Fluorinated functional groups can be instrumental in the development of enzyme inhibitors, sometimes serving as the basis for "suicide substrate" inactivation, where the inhibitor permanently deactivates the enzyme nih.gov.

While specific, detailed studies on the direct enzyme inhibition or receptor binding profile of this compound itself are not extensively detailed in the available literature, its role as a precursor is significant. For instance, its structural analog, 2,3-Difluorophenylacetic acid, is used to synthesize active pharmaceutical ingredients (APIs) that require precise molecular interactions with biological targets innospk.com. The principles of using fluorinated compounds to probe and modulate the active sites of enzymes and the binding pockets of receptors are well-established, suggesting a strong theoretical basis for the utility of this compound in this area of research nih.govnih.govnih.gov.

Table 1: Investigated Biological Activities of this compound

| Research Area | Findings/Potential |

|---|---|

| Enzyme Inhibition | Serves as a key building block for synthesizing enzyme inhibitors innospk.com. |

| Receptor Binding | Used as an intermediate for creating receptor agonists and other receptor-active molecules innospk.com. |

| Anti-inflammatory | The compound exhibits potential anti-inflammatory activity guidechem.com. |

| Antimicrobial | Identified as having potential antimicrobial properties guidechem.com. |

| Anticancer | Has been studied for its potential application in cancer treatment guidechem.com. |

| Metabolic Disease | Investigated for its potential use in treating diseases like diabetes guidechem.com. |

Anti-inflammatory and Analgesic Potential

Investigations have identified potential anti-inflammatory properties associated with this compound guidechem.com. Phenylacetic acid derivatives, as a class of compounds, are frequently explored for their therapeutic effects, including anti-inflammatory and analgesic actions. The presence of the difluoro- substitution on the phenyl ring can significantly alter the compound's electronic properties and its ability to interact with biological targets involved in inflammatory pathways. Although comprehensive in-vivo studies detailing its specific mechanisms are limited in the provided research, its noted potential marks it as a compound of interest for the development of new anti-inflammatory agents guidechem.com.

Antimicrobial Activity Investigations

This compound has been noted for its potential antimicrobial activities guidechem.com. The development of new antimicrobial agents is a critical area of research, and various organic acids and their derivatives have been shown to possess bactericidal or bacteriostatic properties. For example, research on other fluorinated compounds has demonstrated their effectiveness as antimicrobial agents by targeting essential bacterial pathways, such as the biosynthesis of isoprenoids mdpi.commdpi.com. While broad-spectrum screening results for this compound against specific pathogens are not detailed, its identification as a potential antimicrobial warrants further investigation to determine its spectrum of activity and mechanism of action guidechem.com.

Anticancer Research and Cell Line Studies

The potential utility of this compound in the treatment of cancer has been a subject of study guidechem.com. Many fluorinated compounds are used in oncology, and the introduction of fluorine can lead to enhanced anticancer activity. The development of novel derivatives from core structures like phenylacetic acid is a common strategy in cancer drug discovery. For instance, derivatives of 1,2,4-triazole (B32235) containing carboxylic acid moieties have shown promise as antiproliferative agents and inhibitors of key enzymes in cancer signaling pathways, such as Focal Adhesion Kinase (FAK) escholarship.org. The study of this compound in this context aligns with the broader search for new, effective chemotherapeutic agents guidechem.com.

Potential in Metabolic Disease Research (e.g., Diabetes)

Research has extended into the applicability of this compound in the context of metabolic diseases, including diabetes guidechem.com. This interest is partly due to the role of structurally related compounds in this therapeutic area. A notable example is 2,4,5-Trifluorophenylacetic acid, a close analog, which serves as a precursor in the synthesis of Sitagliptin. Sitagliptin is an important anti-diabetic medication used for the treatment of type-2 diabetes. This connection highlights the potential of the fluorinated phenylacetic acid scaffold in the development of drugs targeting metabolic pathways.

Investigation of Biological Pathways and Drug Interactions

Understanding how a compound interacts with biological pathways is crucial for its development as a therapeutic agent. The structural relative, 2,3-Difluorophenylacetic acid, is used in creating pesticides that function by targeting specific biological pathways in pests innospk.com. This suggests that the difluorophenylacetic acid structure is capable of precise biological interactions.

When considering any compound for therapeutic use, its potential for drug-drug interactions must be evaluated. For acidic drugs, factors such as gastric pH can influence solubility and absorption, potentially leading to interactions with acid-reducing agents fda.gov. A thorough understanding of a drug's metabolism is key to predicting and avoiding adverse interactions with other medications fda.govnih.gov. Specific studies detailing the metabolic fate and interaction profile of this compound are an essential area for future research.

Peptide Nucleic Acid (PNA) Monomer Synthesis for Biochemical Research

One of the most well-documented applications of this compound is in biochemical research, specifically in the synthesis of nonpolar peptide nucleic acid (PNA) monomers sigmaaldrich.comchemicalbook.com. PNA is a synthetic analog of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain. This neutral backbone allows PNA to bind to complementary DNA or RNA strands with high affinity and specificity. This compound is used as a building block to create these monomers, particularly those containing fluoroaromatics (F-PNA) sigmaaldrich.comchemicalbook.com. These specialized monomers are valuable tools in various research applications, including antisense therapies and diagnostic assays.

Applications in Advanced Materials and Agrochemical Development

Role in Polymer and Coating Development

The incorporation of fluorine into polymers can significantly enhance material properties, leading to high-performance plastics and coatings. Fluoropolymers are known for their excellent weatherability, resistance to chemicals and UV radiation, low surface energy, and superior abrasion resistance. paint.orgspecialchem.com While 2,4-Difluorophenylacetic acid is not a polymer itself, it serves as a specialized monomer or building block for creating fluorinated polymers with tailored characteristics.

One documented application is in the synthesis of nonpolar peptide nucleic acid (PNA) monomers that contain fluoroaromatics. sigmaaldrich.comsigmaaldrich.com PNA is a synthetic polymer similar to DNA and RNA, used in biomedical research and diagnostics. The fluorine atoms from this compound contribute to the stability and binding properties of these specialized polymers. The distinctive fluorine substituents on the compound enhance reactivity and selectivity, offering advantages in efficacy and stability for the resulting materials. chemimpex.com In the broader context of coatings, the introduction of fluorinated moieties, such as the 2,4-difluorophenyl group, is a key strategy for developing surfaces with high resistance to solvents, acids, and bases, as well as reduced friction. paint.org

| Property Enhanced by Fluorination | Benefit in Polymers and Coatings | Relevant Application Areas |

| Chemical Resistance | Protection against corrosion and degradation from acids, bases, and solvents. | Industrial coatings, chemical processing equipment. |

| Weatherability & UV Resistance | Long-term color and gloss retention in outdoor applications. | Architectural coatings, automotive finishes. specialchem.com |

| Low Surface Energy | Creates non-stick, water-repellent, and anti-fouling surfaces. | Non-stick cookware, self-cleaning coatings, marine paints. paint.org |

| Thermal Stability | Maintains structural integrity and performance at high temperatures. | Electronics, aerospace components. |

Contribution to Sustainable Agriculture through Herbicides

This compound is an important intermediate in the synthesis of modern herbicides. chemimpex.com Its structure is related to a class of herbicides known as synthetic auxins, the most famous example being 2,4-Dichlorophenoxyacetic acid (2,4-D). mt.govwikipedia.orgnih.gov These herbicides mimic the natural plant growth hormone auxin, causing uncontrolled and unsustainable growth in susceptible plants, which are typically broadleaf weeds, leading to their death. mt.govnih.gov

A key advantage of synthetic auxin herbicides is their selectivity; they can control broadleaf weeds without harming monocot crops like corn, wheat, and rice. mt.govwho.int This selectivity is crucial for sustainable agriculture as it allows for effective weed management, thereby protecting crop yields and minimizing the need for manual or mechanical weeding, which can increase soil erosion and fuel consumption. The development of new herbicide molecules derived from intermediates like this compound is vital for managing weed resistance and improving environmental profiles. The fluorine atoms in the molecule can alter its biological activity and degradation pathways, potentially leading to more effective and targeted herbicides. chemimpex.com

| Compound | Chemical Structure | Role in Agriculture |

| This compound | C₈H₆F₂O₂ | A key building block for synthesizing modern herbicides. chemimpex.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | A widely used selective herbicide for broadleaf weed control. mt.govwikipedia.org |

| 2,3-Difluorophenylacetic acid | C₈H₆F₂O₂ | An intermediate used in the formulation of pesticides to protect crops. innospk.com |

Environmental Impact Assessment of Chemical Pollutants (as a reference compound)

Accurate assessment of the environmental impact of chemical pollutants relies on precise analytical methods to detect and quantify their presence in soil, water, and air. In this context, highly purified chemical compounds serve as analytical reference standards. nih.gov this compound, with its stable and well-defined chemical structure, is suitable for use as a reference compound in the environmental monitoring of fluorinated pollutants. hpc-standards.us

Reference standards are essential for calibrating analytical instruments, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and reliability of environmental data. who.int For instance, when testing for the presence of new fluorinated pesticides or their degradation products, a certified reference standard of a related compound like this compound allows laboratories to confirm the identity of a detected substance and measure its concentration accurately. This is a fundamental step in risk assessment, understanding the fate and transport of pollutants, and enforcing environmental regulations. nih.gov

| Role of Reference Compound | Description | Importance in Environmental Assessment |

| Instrument Calibration | Used to create a standard curve against which unknown sample concentrations are measured. | Ensures quantitative accuracy of pollutant measurements. |

| Method Validation | Employed to verify that an analytical method is accurate, precise, and suitable for its intended purpose. | Guarantees the reliability and reproducibility of environmental testing data. |

| Compound Identification | Provides a definitive chemical signature (e.g., retention time, mass spectrum) to confirm the presence of a specific pollutant. | Prevents misidentification of chemicals and supports targeted regulatory action. nih.gov |

Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical procedures for 2,4-Difluorophenylacetic acid, enabling its separation from related substances, including positional isomers and process-related impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly applied techniques.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a principal technique for the accurate quantification of this compound. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice, leveraging the compound's polarity for separation on a non-polar stationary phase.

Detailed research findings on closely related fluorinated phenylacetic acids provide a strong basis for method development for this compound. For instance, a method for separating 2-, 3-, and 4-fluorophenylacetic acid isomers utilizes a mixed-mode reversed-phase column. The separation of these isomers is highly dependent on the mobile phase composition, including the organic modifier and the pH. The use of acidic modifiers like formic acid or acetic acid in the mobile phase is common to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is typically employed, with the detection wavelength set around 264 nm for fluorophenylacetic acid isomers.

A simple, rapid, and reproducible HPLC-UV method has been described for the determination of 2,4-Dichlorophenoxyacetic acid, a structurally analogous compound. This method employs a C18 column with a gradient elution using acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, with UV detection at 230 nm nih.gov. Such a method could be adapted and optimized for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Fluorophenylacetic Acid Isomer Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Primsep SB, 4.6x250 mm, 5 µm, 100A | XDB-C18 |

| Mobile Phase | Acetonitrile/Water (40/60) with 0.2% Formic Acid | Acetonitrile and 0.02 M Ammonium Acetate (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 264 nm | UV at 230 nm |

| Mode | Isocratic | Gradient |

This table presents typical starting conditions for method development based on the analysis of similar compounds.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. Due to the low volatility of the carboxylic acid itself, derivatization is a common prerequisite for its analysis by GC. Silylation is a frequently used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. This process replaces the acidic proton with a less polar silyl (B83357) group, increasing the volatility and thermal stability of the analyte.

For the analysis of related fluoroacetic acids and phenoxy acid herbicides, derivatization to form pentafluorobenzyl esters followed by GC-MS analysis has been reported nih.gov. This approach enhances the sensitivity of the method, particularly when using an electron capture detector (ECD) or a mass spectrometer (MS). The choice of a suitable capillary column, such as a mid-polarity column (e.g., DB-5ms or HP-5MS), is critical for achieving good separation of the derivatized analyte from other volatile components in the sample.

Table 2: General GC Parameters for the Analysis of Derivatized Phenylacetic Acids

| Parameter | Typical Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 80°C, ramped to 300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides a general set of conditions that would be a suitable starting point for the analysis of derivatized this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative monitoring of chemical reactions and for preliminary purity assessments of this compound. Its utility in tracking the progress of a synthesis involving the closely related compound, 2-(2,4-Difluorophenyl)-2-oxoacetic acid, has been demonstrated, where TLC was used to monitor the reaction and visualize compounds under ultraviolet light rsc.org.

For the TLC analysis of polar acidic compounds like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is often employed. The addition of a small amount of a polar modifier, such as acetic acid or formic acid, to the mobile phase can improve the spot shape and resolution by suppressing the ionization of the carboxylic acid group and reducing tailing.

Visualization of the separated spots on the TLC plate is commonly achieved by exposure to UV light, as the aromatic ring of this compound absorbs UV radiation.

Table 3: Exemplary TLC System for Polar Aromatic Acids

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (e.g., 70:30:1 v/v/v) |

| Visualization | UV light (254 nm) |

Impurity Profiling and Positional Isomer Separation

A critical aspect of the analytical characterization of this compound is the identification and quantification of impurities. These can include starting materials, by-products from the synthesis, and degradation products. Of particular importance is the separation and control of positional isomers, such as 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenylacetic acid, as they can have different chemical and biological properties.

The separation of positional isomers of fluorophenylacetic acids is a challenging analytical task due to their similar physicochemical properties. HPLC is often the preferred technique for this purpose. The choice of the stationary phase and the organic modifier in the mobile phase plays a key role in achieving the desired selectivity. Studies on the chromatographic separation of 4-fluorophenylacetic acid positional isomers have shown that the choice of organic modifier can significantly impact the separation.

LC-MS is a powerful tool for impurity profiling as it combines the separation capabilities of HPLC with the identification power of mass spectrometry. This technique can be used to identify unknown impurities by providing information about their molecular weight and fragmentation patterns.

Method Validation and Quality by Design (QbD) Approaches

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated. Method validation is the process of demonstrating that an analytical procedure is accurate, precise, specific, sensitive, and robust pfigueiredo.org. The validation parameters typically evaluated include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) nih.gov.

In modern pharmaceutical development, a Quality by Design (QbD) approach is increasingly being applied to the development of analytical methods. QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. When applied to analytical methods, this is known as Analytical QbD (AQbD).

The AQbD approach for developing an HPLC method for this compound would involve defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. This is followed by a risk assessment to identify critical method parameters (CMPs) that could impact the critical quality attributes (CQAs) of the method, such as resolution and peak tailing. Design of Experiments (DoE) would then be used to systematically study the effects of the CMPs and to define a Method Operable Design Region (MODR), which is the multidimensional space of method parameters that has been demonstrated to provide assurance of quality. This approach ensures the development of a robust and reliable analytical method. A study on the chromatographic analysis of fluorophenylacetic acid positional isomers has employed a Quality by Design approach to control the purity of the starting material, highlighting the applicability of these principles to this class of compounds.

Table 4: Key Parameters in Analytical Method Validation

| Validation Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Therapeutic Targets

While 2,4-Difluorophenylacetic acid has been utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs, its full therapeutic potential remains largely untapped. chemimpex.comguidechem.com Future research is increasingly focused on leveraging this scaffold to design ligands for novel and challenging therapeutic targets. The biological activity of a compound is intrinsically linked to its molecular structure, and the strategic placement of fluorine atoms, as seen in this compound, can significantly alter properties like binding affinity and metabolic stability. taylorandfrancis.commdpi.com

One promising avenue is the development of new antimicrobial and antifungal agents. guidechem.com For instance, novel analogs of fluconazole (B54011) incorporating the 2,4-difluorophenyl moiety have been synthesized and evaluated for their antifungal properties. nih.gov Molecular docking studies of these derivatives suggest that their mechanism of action involves the inhibition of cytochrome P451 (CYP51), a crucial enzyme in fungal cell membrane synthesis. nih.gov Several of these new compounds exhibited higher activity against Candida species than both fluconazole and ketoconazole, highlighting a promising direction for overcoming drug resistance. nih.gov Beyond antifungals, there is growing interest in exploring derivatives for their potential in treating a wider range of diseases, including cancer and diabetes. guidechem.com

Advancements in Asymmetric Synthesis of this compound Derivatives

The creation of chiral molecules is paramount in drug development, as different enantiomers can have vastly different biological activities. The asymmetric synthesis of derivatives of this compound, particularly those with a chiral center at the α-carbon, is a critical area of ongoing research. Recent breakthroughs in catalysis offer new tools to achieve high enantioselectivity. rsc.orgchimia.ch

Modern approaches that can be applied to this challenge include:

Phase-Transfer Catalysis : The use of chiral phase-transfer catalysts, such as N-spiro chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has proven effective for the asymmetric alkylation of related α-fluoro ketones, yielding products with high enantiomeric excess (ee). rsc.org

Transition Metal Catalysis : Nickel-catalyzed asymmetric arylation presents a powerful method for creating α-aryl, α-fluoro ketones from racemic starting materials, achieving ee values up to 99%. rsc.org

Organocatalysis : Organocatalysts are increasingly used for asymmetric fluorination and the synthesis of fluorine-containing building blocks. chimia.ch These small organic molecules can promote highly enantioselective reactions under mild conditions. nih.gov

Enzymatic Approaches : Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. the-innovation.orgthe-innovation.org Enzymes can operate in specific chiral environments, enabling precise stereocontrol that is often difficult to achieve with conventional catalysts. the-innovation.orgthe-innovation.org Photoenzymatic strategies, where light is used to induce enzymatic activity, are expanding the scope of possible transformations, allowing for the creation of diverse fluorinated compounds. the-innovation.orgthe-innovation.org

These advanced synthetic strategies are crucial for building libraries of chiral this compound derivatives, enabling a more thorough investigation of their structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Sustainable and Eco-Friendly Synthetic Strategies

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The principles of green chemistry—which focus on minimizing waste, reducing energy consumption, and using less hazardous substances—are becoming central to modern synthetic chemistry. researchgate.net Future research into the synthesis of this compound and its derivatives will undoubtedly prioritize sustainability.

Key areas of development include:

Biocatalysis : As mentioned, enzyme-catalyzed reactions are inherently green. nih.gov They typically occur in water under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.govnih.gov Chemo-enzymatic approaches, which combine enzymatic steps with traditional chemical reactions, can create efficient and sustainable synthetic pathways. nih.gov

Alternative Solvents : Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, can significantly reduce the environmental impact of a chemical process.

By investing in these green chemistry methods, manufacturers can align with global sustainability goals while potentially improving the economic viability of production. dataintelo.compmarketresearch.com

Expanding Applications in Interdisciplinary Fields

The utility of this compound is not limited to pharmaceuticals. Its unique properties make it an attractive building block in other scientific and industrial domains.

Agrochemicals : Fluorinated compounds play a significant role in the agrochemical industry, with fluorine incorporation known to enhance the biological activity of herbicides, fungicides, and insecticides. nih.govresearchgate.netccspublishing.org.cn Phenylacetic acid derivatives, in particular, are used in the synthesis of fungicides and herbicides. chemimpex.comossila.com Given the proven importance of the difluorophenyl motif, this compound is a prime candidate for developing new, more effective, and selective crop protection agents. chemimpex.com However, the environmental persistence of some fluorinated pesticides is a growing concern, necessitating comprehensive research into their fate and impact. acs.org

Materials Science : The compound has been used in the synthesis of nonpolar peptide nucleic acid (PNA) monomers. sigmaaldrich.comsigmaaldrich.com PNAs are synthetic analogs of DNA and RNA with applications in diagnostics and genetic research. The fluorinated aromatic groups can modulate the binding properties and cellular uptake of these molecules. There is also potential for its use in developing novel polymers and supramolecular structures, such as the glucosamine-based nanotubes used for cell therapy, where the fluorinated moiety can influence material properties like stability and hydrophobicity. ossila.com

Biochemical Research : As a versatile building block, this compound can be used to create chemical probes and tools for studying biological systems, such as in enzyme inhibition and receptor binding studies. chemimpex.com

The continued exploration of this compound in these diverse fields highlights its potential to contribute to innovations well beyond traditional medicine.

Q & A

Basic: What are the key physicochemical properties of 2,4-Difluorophenylacetic acid, and how are they experimentally determined?

This compound (CAS 81228-09-3) has a molecular formula of C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. Key properties include:

- Melting Point : 117–119°C (determined via differential scanning calorimetry) .

- Purity : Typically >97% (assessed by HPLC or GC-MS, with protocols emphasizing column selection and mobile phase optimization) .

- Structural Confirmation : NMR (¹H/¹³C) and FT-IR validate the carboxylic acid group and fluorine substitution patterns. Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Methodological Note : Calibrate instruments using certified reference standards (e.g., NIST-traceable materials) to ensure accuracy. For purity, use internal standards in chromatographic methods to account for matrix effects .

Basic: What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via radical decarboxylation of α,α-difluorophenylacetic acid derivatives. A representative protocol involves:

Reagents : α,α-Difluorophenylacetic acid, (NH₄)₂S₂O₈ (persulfate oxidizer), and AgNO₃ (catalyst) .

Conditions : React in aqueous medium at 80–90°C under inert atmosphere to prevent radical quenching.

Mechanism : Persulfate initiates decarboxylation, generating a difluoromethyl radical that couples with target substrates (e.g., heteroarenes) .

Optimization Tip : Monitor reaction progress via TLC or in-situ IR. Adjust persulfate stoichiometry to balance radical yield and side reactions .

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of this compound in radical-mediated reactions?

The ortho/para-fluorine substituents enhance the compound’s acidity (pKa ~2.5–3.0) via inductive effects, facilitating decarboxylation. The CF₂ group stabilizes transient radicals, enabling efficient coupling with electron-deficient heterocycles (e.g., quinoxalinones, benzimidazoles) .

Mechanistic Insight : Computational studies (DFT) suggest fluorine’s electronegativity lowers the activation energy for decarboxylation by ~15–20 kJ/mol compared to non-fluorinated analogs .

Advanced: How can researchers address contradictions in analytical data (e.g., melting point variability) for this compound?

Discrepancies in reported melting points (e.g., 100–102°C vs. 117–119°C) often arise from:

- Purity Differences : Impurities (e.g., residual solvents) depress melting points. Use recrystallization (ethanol/water) or column chromatography for purification .

- Polymorphism : Characterize crystalline forms via X-ray diffraction to identify metastable phases .

- Method Variability : Standardize heating rates (1–2°C/min) in melting point apparatuses .

Validation Protocol : Cross-validate with elemental analysis (C, H, F) and high-resolution MS to confirm batch consistency .

Advanced: What strategies optimize the stability of this compound during storage and handling?

- Storage : Keep under argon at –20°C in amber vials to prevent photodegradation and moisture absorption .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition (e.g., hydrolysis to 2,4-difluorophenylacetaldehyde) .

- Matrix Adjustment : In biomonitoring, stabilize urine samples with 0.1% ascorbic acid to inhibit enzymatic degradation .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 173 → 127 (quantifier) and 173 → 109 (qualifier) .

- GC-MS : Derivatize with BSTFA to enhance volatility. Detect using electron ionization (70 eV) .

- Quality Control : Spike recovery experiments (80–120%) and use of deuterated internal standards (e.g., 2,4-Difluorophenylacetic-d₃ acid) minimize matrix effects .

Advanced: How do substituent positions (2,4- vs. 2,5- or 3,5-difluoro) impact the compound’s application in medicinal chemistry?

- 2,4-Difluoro : Enhances metabolic stability in vivo due to reduced CYP450 interactions compared to 2,5-difluoro analogs .

- 3,5-Difluoro : Increases steric hindrance, reducing binding affinity to enzymes like dipeptidyl peptidase-IV .

Case Study : In β-amino acid amide synthesis, 2,4-difluoro substitution improved inhibitor potency by 3-fold vs. 2,5-difluoro derivatives .

Advanced: What mechanistic insights explain the role of this compound in radical cascade reactions?

Under oxidative conditions (e.g., (NH₄)₂S₂O₈/AgNO₃):

Decarboxylation : Generates a difluoromethyl radical (·CF₂Ar) via single-electron transfer (SET) .

Radical Addition : Attacks electron-deficient alkenes (e.g., N-heteroarenes), forming C–CF₂ bonds .

Cyclization : Intramolecular radical recombination yields fused heterocycles (e.g., benzimidazo[2,1-a]isoquinolinones) .

Key Evidence : Radical trapping experiments (TEMPO) and ESR spectroscopy confirm radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.